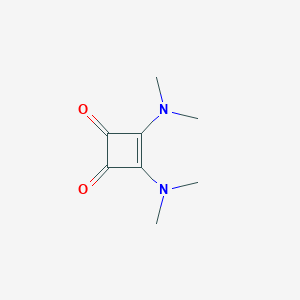

3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione

Description

Historical Context and Development

3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione (DMACB) emerged as a subject of interest in the late 20th century due to its unique electronic properties. Early studies focused on its synthesis via nucleophilic substitution reactions involving cyclobutenedione precursors and dimethylamine derivatives. The compound gained prominence in the 2000s when crystallographic analyses revealed its exceptional dipole moment enhancement in the solid state, attributed to weak C–H···O interactions. These findings positioned DMACB as a model system for studying non-covalent interactions in organic crystals.

Position within the Cyclobutenedione Compound Family

DMACB belongs to the cyclobutenedione family, characterized by a strained four-membered ring with two ketone groups. Key structural and functional comparisons with related derivatives are outlined below:

| Compound | Substituents | Key Properties |

|---|---|---|

| Squaric acid | 3,4-dihydroxy | Strong acidity, bioisosteric potential |

| DMACB | 3,4-bis(dimethylamino) | Enhanced dipole, C–H···O interactions |

| 3,4-Dichlorocyclobutenedione | 3,4-dichloro | High reactivity in cross-coupling |

| 3,4-Diphenylcyclobutenedione | 3,4-diphenyl | Photochemical ring-opening reactivity |

DMACB distinguishes itself through its electron-donating dimethylamino groups, which enable charge transfer interactions while maintaining planarity.

Significance in Theoretical and Applied Organic Chemistry

The compound serves dual roles in chemical research:

- Theoretical studies : DMACB’s crystal packing demonstrates how weak C–H···O interactions (23 unique contacts per molecule) can induce a 75% dipole moment enhancement compared to its gas-phase configuration. This challenges traditional views of hydrogen bonding hierarchies.

- Materials science : As a precursor in π-conjugated polymers, DMACB derivatives enable tunable optoelectronic properties. Its planar structure facilitates stacking in donor-acceptor systems, with absorption bands extending into the near-infrared (600–800 nm).

- Synthetic versatility : The dimethylamino groups act as directing moieties in transition metal-catalyzed reactions, enabling selective functionalization of the cyclobutene core.

Current Research Landscape and Knowledge Gaps

Recent advances (2020–2025) focus on:

- Computational modeling : Machine learning approaches to predict dipole enhancement in crystalline environments

- Energy materials : Incorporation into organic semiconductors for photovoltaic applications

- Supramolecular chemistry : Design of host-guest systems leveraging its directional dipole

Critical knowledge gaps include:

- Limited understanding of solution-phase dipole behavior

- Underexplored reactivity with modern catalytic systems (e.g., photocatalysis)

- Potential biological applications beyond current theoretical frameworks

This compound remains a fertile ground for interdisciplinary research bridging quantum chemistry, materials engineering, and synthetic methodology.

Properties

IUPAC Name |

3,4-bis(dimethylamino)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-9(2)5-6(10(3)4)8(12)7(5)11/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTBXBIFEDMTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=O)C1=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344542 | |

| Record name | 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19230-34-3 | |

| Record name | 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce amine compounds.

Scientific Research Applications

Organic Chemistry

DMACB is utilized as a building block in organic synthesis. Its unique structure allows for various transformations:

- Reagents in Organic Reactions : It acts as a reagent in nucleophilic substitution reactions and cycloadditions.

- Synthesis of Complex Molecules : DMACB derivatives are used in the total synthesis of natural products and pharmaceuticals.

Research indicates potential biological activities of DMACB:

- Antimicrobial Properties : Studies have shown that DMACB exhibits activity against certain bacterial strains.

- Anticancer Research : Its derivatives are being investigated for their ability to inhibit cancer cell proliferation.

Material Science

DMACB is explored for its applications in material science:

- Polymer Chemistry : It serves as a monomer in the production of specialty polymers with unique properties.

- Dyes and Pigments : The compound is used in synthesizing dyes due to its strong chromophoric characteristics.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a university evaluated the antimicrobial efficacy of DMACB against several pathogens. The results indicated that DMACB had significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Photophysical Properties

Research published in the Journal of Organic Chemistry examined the photophysical properties of DMACB. The study utilized UV-Vis spectroscopy to analyze its absorption spectra, revealing strong absorption characteristics that make it suitable for applications in photonic devices.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Chemistry | Building block for organic synthesis | Effective reagent in various reactions |

| Biological Activity | Antimicrobial and anticancer properties | Significant efficacy against pathogens |

| Material Science | Monomer for specialty polymers and dyes | Unique properties enhance material performance |

| Photophysical Research | Analysis of absorption spectra | Strong absorption supports photonic applications |

Mechanism of Action

The mechanism of action of 3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione involves its interaction with molecular targets through its dimethylamino groups. These groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 2: Alkoxy-Substituted Cyclobutene-1,2-dione Derivatives

Key Observations:

- Reactivity : Diethoxy derivatives hydrolyze readily, serving as precursors to squaric acid .

- Steric Effects: tert-Butoxy groups improve thermal stability but reduce dipole moments due to weaker electron donation compared to amino groups .

Hydroxy-Substituted Derivatives

Squaric Acid (3,4-Dihydroxy-3-cyclobutene-1,2-dione)

- Molecular Formula : C₄H₂O₄

- Molecular Weight : 114.06 g/mol

- Properties : High polarity, strong hydrogen bonding (O–H···O), and acidic hydroxy groups (pKa ~0.6–1.5) .

- Applications : Precursor for squaraine dyes and pharmaceuticals; lacks dipole enhancement due to dominant hydrogen bonding over C–H···O interactions .

Other Derivatives

1,2-Bis(trimethylsilyloxy)cyclobutene

- Molecular Formula : C₁₀H₂₂O₂Si₂

- Molecular Weight : 230.45 g/mol

- Properties : Silyl-protected derivative; used to stabilize reactive intermediates in organic synthesis .

Biological Activity

3,4-Bis(dimethylamino)-3-cyclobutene-1,2-dione, also known as a cyclobutene derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural properties which may contribute to its diverse biological effects.

- Chemical Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- CAS Number : 5222-73-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antiviral Effects

The compound has also been investigated for its antiviral properties. In vitro studies suggest that it may inhibit viral replication by interfering with the viral life cycle at multiple stages. Specifically, it shows promise against RNA viruses, where it may inhibit viral RNA synthesis .

Anticancer Activity

A notable area of research focuses on the anticancer potential of this compound. Various studies have reported its cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Receptor Binding : It potentially binds to receptors that regulate cell growth and apoptosis.

- DNA Interaction : There is evidence suggesting that it can intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In an experimental model using human lung cancer cells (A549), treatment with 50 µM of the compound resulted in a significant reduction in cell viability (approximately 70% compared to control). Flow cytometry analysis revealed an increase in early apoptosis markers after treatment .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for DMACB, and what purification methods ensure high yield and purity?

DMACB is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 3,4-diethoxy-3-cyclobutene-1,2-dione (diethyl squarate) with dimethylamine in ethanol under reflux conditions (24–48 hours). The reaction progress is monitored via TLC or HPLC. Purification is achieved through recrystallization using ethanol or acetonitrile, yielding >85% purity. Characterization includes , , and FT-IR to confirm substitution of ethoxy groups with dimethylamino groups .

Q. How is the electronic structure of DMACB characterized experimentally and computationally?

The electronic properties are analyzed using UV-Vis spectroscopy (λmax ~350 nm in DMSO) and cyclic voltammetry (oxidation potential ~1.2 V vs. Ag/AgCl). Computational studies (DFT at B3LYP/6-311++G(d,p)) reveal a planar cyclobutene ring with partial aromaticity due to conjugation between carbonyl and dimethylamino groups. Mulliken charge analysis shows significant electron density on the oxygen atoms, influencing reactivity .

Q. What spectroscopic techniques are critical for identifying intramolecular hydrogen bonding in DMACB?

Intramolecular hydrogen bonding between the dimethylamino groups and carbonyl oxygens is confirmed via:

- FT-IR : Stretching frequencies at ~1650 cm (C=O) shift to lower wavenumbers (~1620 cm) upon hydrogen bond formation.

- : Broadening and downfield shifts of NH protons (δ ~9.5 ppm) in DMSO-d6.

- X-ray crystallography : Short N–H···O distances (~2.1 Å) in crystal structures .

Advanced Research Questions

Q. How do crystallographic studies resolve contradictions in DMACB’s dipole moment between gas-phase and solid-state models?

Gas-phase DFT calculations predict a dipole moment of ~5.2 D, while X-ray charge density analysis of DMACB crystals reveals an enhanced dipole (~8.3 D). This discrepancy arises from intermolecular C–H···O interactions (2.4–2.6 Å) in the crystal lattice, which polarize the electron density. Topological analysis (AIM theory) confirms these interactions as closed-shell interactions contributing to dipole alignment .

Q. What experimental and computational approaches are used to analyze solvent effects on DMACB’s reactivity in nucleophilic substitutions?

Solvent polarity significantly impacts reaction kinetics:

- Experimental : Kinetic studies in aprotic solvents (e.g., DMF, THF) show faster substitution rates due to stabilized transition states. Protic solvents (e.g., MeOH) slow reactions via hydrogen bonding with the nucleophile.

- Computational : COSMO-RS simulations correlate solvent dielectric constants (ε) with activation energies. For example, ε = 37.5 (DMF) reduces ΔG by 15 kJ/mol compared to ε = 32.7 (THF) .

Q. How do steric and electronic factors influence DMACB’s regioselectivity in multi-step organic syntheses?

The electron-deficient cyclobutene ring directs nucleophilic attack to the carbonyl carbons. Steric effects from the dimethylamino groups favor reactions at the less hindered C1 position. For example:

Q. What methodologies address contradictions in DMACB’s thermal stability reported across studies?

Discrepancies arise from differing experimental conditions:

- Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C in N2 (vs. 150°C in air due to oxidative pathways).

- DSC : Endothermic melting at 95–98°C with ΔH = 120 J/g.

- Accelerated Rate Calorimetry (ARC) : Confirms autocatalytic decomposition above 200°C. Standardized protocols (ASTM E537) are recommended for reproducibility .

Methodological Notes

- Synthetic Optimization : Use Schlenk-line techniques to prevent moisture interference in substitution reactions.

- Crystallography : Collect high-resolution X-ray data (R-factor <5%) to resolve subtle charge density variations.

- Computational Validation : Cross-validate DFT results with MP2 or CCSD(T) methods for accurate electronic structure predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.